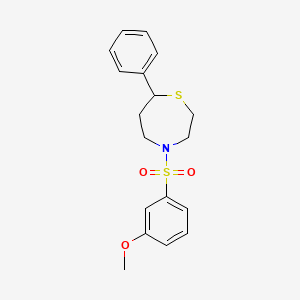

4-((3-甲氧基苯基)磺酰基)-7-苯基-1,4-噻氮杂环戊烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, and stability .科学研究应用

Antimycobacterial Activity

This compound has been studied for its potential in treating tuberculosis. The sulfonyl hydrazone derivatives, including the 4-methyl-1,2,3-thiadiazole-based hydrazone derivatives, have shown significant minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis. These compounds have demonstrated MIC values from 0.07 to 0.32 µM, which are comparable to those of the standard tuberculosis drug isoniazid .

Cytotoxicity Evaluation

The cytotoxic effects of these compounds have been evaluated using the standard MTT-dye reduction test against human embryonic kidney cells (HEK-293T) and mouse fibroblast cell line (CCL-1). A derivative with a 4-hydroxy-3-methoxyphenyl substitution has shown the highest antimycobacterial activity with minimal associated cytotoxicity, indicating a high selectivity index and potential for therapeutic use .

Antitubercular Properties

In addition to their antimycobacterial activity, these compounds have been explored for broader antitubercular applications. Their ability to inhibit the growth of Mycobacterium tuberculosis suggests potential for the development of new antitubercular drugs with high efficacy and low cytotoxicity .

Anticancer Potential

The structural features of sulfonyl hydrazones and thiadiazole-based hydrazone derivatives suggest potential applications in cancer therapy. Their ability to selectively target certain cell lines without affecting healthy cells could be beneficial in designing anticancer drugs .

Organocatalysis

Compounds like 4-((3-Methoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane can be used in organocatalysis due to their structural characteristics. They can accommodate a broad range of substituents, which paves the way for the construction of diverse novel bioactive molecules .

Agrochemical Applications

The chemical structure of these compounds allows for potential use in agrochemicals. Their ability to interact with various biological systems could lead to the development of new pesticides or herbicides with improved efficacy and safety profiles .

Materials Science

The derivatives of 4-((3-Methoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane could have applications in materials science. Their unique chemical properties might contribute to the development of new materials with specific functionalities or enhanced performance .

Therapeutic Applications

Beyond their antimicrobial and anticancer potentials, these compounds could have a wide range of therapeutic applications. Their structural flexibility allows for the synthesis of derivatives with various biological activities, including antiviral, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

安全和危害

属性

IUPAC Name |

4-(3-methoxyphenyl)sulfonyl-7-phenyl-1,4-thiazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S2/c1-22-16-8-5-9-17(14-16)24(20,21)19-11-10-18(23-13-12-19)15-6-3-2-4-7-15/h2-9,14,18H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOZSSBNYDLJATE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)N2CCC(SCC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((3-Methoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-dimethyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-4-carboxamide](/img/structure/B2558382.png)

![(3-(Pyridin-2-yloxy)phenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2558383.png)

![3-[(2,4-Dichlorophenyl)methoxy]thiophene-2-carbohydrazide](/img/structure/B2558390.png)

![2-Chloro-N-[(1-ethylpyrazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2558395.png)

![1-(3,3-Diphenylpropyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2558400.png)

![4-{1-[3-(4-Ethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(4-methylphenyl) pyrrolidin-2-one](/img/structure/B2558401.png)